molecular formula C17H24N6O2 B2978011 1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014052-30-2

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2978011
CAS No.: 1014052-30-2
M. Wt: 344.419
InChI Key: LNJMVYSGPDBNOB-UHFFFAOYSA-N
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Description

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Alkylation of purine derivatives to introduce the butyl and methyl groups.
  • Formation of the pyrazole ring through cyclization reactions.
  • Coupling of the pyrazole moiety with the purine core under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents on the purine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to biologically active purines.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interactions: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the butyl and pyrazole substituents, which may confer distinct biological and chemical properties compared to other purine derivatives.

Properties

IUPAC Name

1-butyl-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-7-8-9-22-15(24)13-14(21(6)17(22)25)18-16(20(13)5)23-12(4)10(2)11(3)19-23/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMVYSGPDBNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C(N2C)N3C(=C(C(=N3)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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